(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula and a molecular weight of 317.6 g/mol. It is classified as a boronic acid derivative, specifically a pyridinylboronic acid pinacol ester. Boronic acids are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
The synthesis of (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride typically involves several methods, with the Suzuki–Miyaura coupling reaction being the most prominent. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or heteroaryl halides in the presence of a palladium catalyst. The general steps include:
Alternative synthetic routes include:
The molecular structure of (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride can be represented using various notations:
InChI=1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H
YMMPCWRYHQIJTE-UHFFFAOYSA-N
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl
These structural representations highlight the compound's complex arrangement involving a pyridine ring, phenyl group, and boron atom connected via a pinacol ester linkage .
The primary chemical reactions involving (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride include:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the nature of substituents on the reactants.
The mechanism of action for (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride primarily revolves around its role in cross-coupling reactions:
This mechanism underscores its utility in synthetic organic chemistry.
The physical and chemical properties of (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride include:
(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4